(tert-Butoxycarbonyl)methionine

Biocatalysis Enzymatic Deprotection Chiral Resolution

Boc-Met-OH (CAS 2488-15-5) is the premier protected methionine for Boc-SPPS, essential where Fmoc chemistry fails. Its acid-labile Boc group is critical for constructing peptide thioesters for native chemical ligation and for synthesizing aggregation-prone, methionine-rich sequences with superior coupling yields. Mandated in existing commercial API processes using Boc/Bzl strategies, changing to Fmoc would trigger prohibitive regulatory refiling. Procure ≥98% HPLC-pure, L-enantiomer Boc-Met-OH to maintain validated manufacturing workflows and batch-to-batch consistency.

Molecular Formula C10H19NO4S
Molecular Weight 249.33 g/mol
CAS No. 2488-15-5
Cat. No. B558262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(tert-Butoxycarbonyl)methionine
CAS2488-15-5
SynonymsBoc-L-methionine; 2488-15-5; Boc-Met-OH; N-Boc-L-methionine; N-(tert-Butoxycarbonyl)-L-methionine; (S)-2-((tert-Butoxycarbonyl)amino)-4-(methylthio)butanoicacid; IMUSLIHRIYOHEV-ZETCQYMHSA-N; N-tert-butoxycarbonyl-L-methionine; SBB057579; (TERT-BUTOXYCARBONYL)-L-METHIONINE; L-Methionine,N-[(1,1-dimethylethoxy)carbonyl]-; (S)-2-(TERT-BUTOXYCARBONYLAMINO)-4-(METHYLTHIO)BUTANOICACID; N-alpha-t-BOC-L-METHIONINE; (2S)-2-[(tert-butoxy)carbonylamino]-4-methylthiobutanoicacid; Boc-methionine; N-Bocmethionine; Boc-Met-O; (S)-Boc-methionine; Methionine,N-[(1,1-dimethylethoxy)carbonyl]-; BOC-MET; PubChem12199; BOC-L-METHIONINE-OH; AC1L3IR6; N-T-BOC-L-METHIONINE; KSC554K5B
Molecular FormulaC10H19NO4S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
InChIKeyIMUSLIHRIYOHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(tert-Butoxycarbonyl)methionine (CAS 2488-15-5): Acid-Labile N-Protected Amino Acid Building Block for Boc-SPPS


(tert-Butoxycarbonyl)methionine (Boc-Met-OH, CAS 2488-15-5) is an L-methionine derivative bearing an acid-labile tert-butyloxycarbonyl (Boc) protecting group on its α-amino function [1]. It is a core building block in Boc-solid-phase peptide synthesis (Boc-SPPS), enabling selective, stepwise elongation of peptide chains with subsequent deprotection under mild acidic conditions (e.g., TFA) . The compound is supplied as a white to off-white powder with an enantiomeric purity specification of ≥98% (HPLC) and a reported optical rotation of [α]20/D −22° (c=1, methanol), confirming its stereochemical integrity as the L-enantiomer .

Why Boc-Met-OH (CAS 2488-15-5) Cannot Be Freely Substituted with Other N-Protected Methionine Analogs


Boc-Met-OH occupies a distinct niche within peptide synthesis methodologies. While the Fmoc-protected analog (Fmoc-Met-OH) has become dominant due to orthogonality and milder final cleavage conditions, Boc-Met-OH remains irreplaceable in scenarios where Fmoc-SPPS fails: (1) synthesis of thioesters for native chemical ligation, which are incompatible with standard Fmoc chemistry [1]; (2) long or 'difficult' peptide sequences prone to aggregation where the Boc/Bzl strategy offers superior coupling yields ; and (3) when existing regulatory drug master files or legacy manufacturing processes mandate the continued use of Boc chemistry [1]. Additionally, Boc-Met-OH exhibits a favorable racemization profile during coupling reactions compared to some other Boc-amino acids, a critical differentiator for maintaining stereochemical purity in complex peptide chains [2].

Quantitative Evidence for the Preferential Selection of Boc-Met-OH (CAS 2488-15-5) Over Analogs


Substrate Preference in Enzymatic Deprotection: Boc-Met-OH vs. Other Boc-Amino Acids

In whole-cell biocatalysis using Corynebacterium aquaticum, Boc-L-Met-OH was identified as the optimal substrate for L-specific cleavage of the urethane bond, outperforming other Boc-protected amino acids tested. This demonstrates a unique, quantifiable selectivity advantage for biocatalytic deprotection applications [1].

Biocatalysis Enzymatic Deprotection Chiral Resolution

Enantiomeric Purity Specification: Boc-L-Met-OH vs. Unprotected Methionine

Commercial Boc-L-Met-OH (CAS 2488-15-5) is routinely supplied with a specified enantiomeric purity of ≥98% (HPLC) and a defined optical rotation ([α]20/D −22°, c=1 in methanol) . This level of stereochemical assurance is critical for peptide synthesis, where even minor enantiomeric impurities can lead to catastrophic loss of biological activity in the final peptide product. Unprotected L-methionine is also available at high purity, but the Boc-derivative is essential when the amino group must be masked during synthesis.

Stereochemistry Quality Control Peptide Purity

Solubility Profile in Key SPPS Solvents: Boc-Met-OH vs. Fmoc-Met-OH

Boc-Met-OH demonstrates reliable solubility in critical SPPS solvents. It is reported as 'clearly soluble' at a concentration of 1 mmol in 2 mL DMF (approximately 0.5 M) . In methanol, it is described as 'almost transparency' . While Fmoc-Met-OH also exhibits good solubility in DMF, the key differentiator lies in the orthogonal deprotection schemes: Boc-Met-OH requires acid (TFA) for deprotection, whereas Fmoc-Met-OH requires base (piperidine). This dictates the choice of resin and overall synthetic strategy.

Solid-Phase Peptide Synthesis Solvent Compatibility Process Development

Definitive Application Scenarios for Boc-Met-OH (CAS 2488-15-5) Derived from Quantitative Evidence


Synthesis of Methionine-Containing Thioesters for Native Chemical Ligation

This scenario leverages the unique acid-labile deprotection of Boc-Met-OH within the Boc/Bzl SPPS strategy. Standard Fmoc-SPPS is fundamentally incompatible with thioester synthesis due to the base-labile nature of the Fmoc group and the thioester linkage. Boc-Met-OH, when used in Boc-SPPS with in situ neutralization protocols, allows for the construction of peptide-α-thioesters, which are essential intermediates for native chemical ligation and the convergent synthesis of large, complex proteins [1].

Assembly of Aggregation-Prone or 'Difficult' Peptide Sequences

For peptide sequences known to undergo on-resin aggregation (e.g., those rich in hydrophobic residues like methionine), the Boc/Bzl strategy, employing Boc-Met-OH, often yields superior coupling efficiency and crude product purity compared to Fmoc/tBu chemistry. The in situ neutralization protocol in Boc-SPPS has been shown to significantly improve chain assembly for these challenging sequences, making Boc-Met-OH the building block of choice for such high-value synthetic targets [1].

Manufacturing of Legacy Peptide APIs with Established Regulatory Dossiers

Many existing commercial peptide Active Pharmaceutical Ingredients (APIs) were originally developed and approved using Boc/Bzl chemistry. Changing the synthetic route to Fmoc/tBu, even if technically feasible, would require a prohibitively expensive and time-consuming regulatory refiling process. In these cases, the procurement of high-purity Boc-Met-OH (≥98% HPLC) is a non-negotiable requirement for maintaining validated manufacturing processes and ensuring batch-to-batch consistency of the drug substance [1].

Biocatalytic Deprotection or Chiral Resolution of Protected Amino Acid Mixtures

Based on its documented superior substrate activity for L-specific cleavage by Corynebacterium aquaticum whole cells, Boc-Met-OH can be strategically employed as a benchmark substrate in the development of novel biocatalytic deprotection processes. Its higher relative activity compared to other Boc-amino acids suggests that enzymatic deprotection of Boc-Met-OH residues within a peptide chain could be achieved with higher efficiency and selectivity, a potential advantage for orthogonal protection schemes in complex synthesis [2].

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